molecular formula C9H7Cl2N3S B4617852 4-(2,3-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(2,3-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4617852
M. Wt: 260.14 g/mol
InChI Key: IVRLBTVJCGEYBN-UHFFFAOYSA-N
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Description

4-(2,3-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H7Cl2N3S and its molecular weight is 260.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.9737738 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

1,2,4-Triazole derivatives have been extensively studied for their corrosion inhibition properties. For example, studies have shown that triazole derivatives are highly effective in inhibiting the corrosion of metals in acidic media. These compounds adsorb onto metal surfaces, forming protective layers that significantly reduce corrosion rates. Such inhibitors are particularly useful in industrial processes where acid media are used, offering a cost-effective method to extend the lifespan of metal equipment and infrastructure (Lagrenée et al., 2002).

Antimicrobial Activity

Another significant application of 1,2,4-triazole derivatives is their antimicrobial activity. Research has demonstrated that these compounds can be synthesized with various substituents, leading to potent antibacterial and antifungal effects. This makes them valuable in the development of new antimicrobial agents that could be used to treat infections resistant to current drugs (Prasad et al., 2009).

Molecular Docking and Computational Studies

1,2,4-Triazole derivatives have also been the subject of molecular docking and computational studies to understand their interaction mechanisms with biological targets. Such studies are crucial in drug development, providing insights into the molecular basis of compound efficacy and guiding the design of more effective therapeutic agents. For instance, computational studies have been used to evaluate the inhibition efficiency of triazole derivatives on zinc corrosion, highlighting the relationship between molecular structures and their activity (Gece & Bilgiç, 2012).

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c1-5-12-13-9(15)14(5)7-4-2-3-6(10)8(7)11/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRLBTVJCGEYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,3-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
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4-(2,3-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(2,3-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(2,3-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(2,3-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-(2,3-dichlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.